Product packaging for 2-(3-Bromo-4-methoxyphenyl)acetamide(Cat. No.:)

2-(3-Bromo-4-methoxyphenyl)acetamide

Cat. No.: B7907134
M. Wt: 244.08 g/mol
InChI Key: KRMGNVLPKMYKTO-UHFFFAOYSA-N
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Description

2-(3-Bromo-4-methoxyphenyl)acetamide (CAS 1267677-77-9) is a brominated aromatic compound with the molecular formula C9H10BrNO2 and a molecular weight of 244.09 g/mol . This chemical features an acetamide group attached to a phenyl ring that is further substituted with both bromo and methoxy functional groups, making it a versatile intermediate in organic and medicinal chemistry research . The distinct structural motif of this compound is shared with other high-value research chemicals, such as chalcone-metal complexes, which are known for their significant biological activities, including antimicrobial and antioxidant properties . As a building block, it is instrumental in the synthesis of more complex molecules, particularly in the development of pharmaceutical candidates. The bromine atom serves as a reactive site for further functionalization via cross-coupling reactions, while the acetamide and methoxy groups contribute to the molecule's hydrogen-bonding capacity and overall polarity. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H10BrNO2 B7907134 2-(3-Bromo-4-methoxyphenyl)acetamide

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(3-bromo-4-methoxyphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrNO2/c1-13-8-3-2-6(4-7(8)10)5-9(11)12/h2-4H,5H2,1H3,(H2,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRMGNVLPKMYKTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CC(=O)N)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Academic Significance and Research Context of 2 3 Bromo 4 Methoxyphenyl Acetamide

Historical Perspectives in Synthetic Chemistry Research

The historical significance of 2-(3-Bromo-4-methoxyphenyl)acetamide is intrinsically linked to its precursor, 2-(3-bromo-4-methoxyphenyl)acetic acid. Research involving this structural framework dates back several decades, with early work focusing on the synthesis and reactions of substituted phenylacetic acids. A key synthetic route to the core of this molecule involves the regioselective bromination of 4-methoxyphenylacetic acid. nih.gov This method, utilizing bromine in acetic acid, provides a reliable and concise pathway to the 3-bromo-4-methoxyphenylacetyl scaffold. nih.gov The availability of this and other related substituted phenylacetic acids from as early as the 1970s laid the groundwork for their use in more complex synthetic endeavors over the following years. nih.gov The conversion of the carboxylic acid to the corresponding acetamide (B32628) is a standard transformation in organic chemistry, suggesting that the acetamide derivative has been accessible for a considerable time as a logical extension of the acid's utility.

Contemporary Relevance in Organic Synthesis and Medicinal Chemistry Research

In modern chemical research, this compound and its parent acid are valued as versatile intermediates. The precursor acid, 2-(3-bromo-4-methoxyphenyl)acetic acid, has been notably employed in the total synthesis of several biologically significant natural products. For instance, it has served as a key building block in the synthesis of Combretastatin A-4, a potent anti-cancer agent, and Verongamine, an interesting natural product. nih.gov Furthermore, it has been utilized in the creation of model systems for Vancomycin, a critically important antibiotic. nih.gov

The phenylacetamide moiety itself is a recognized scaffold in medicinal chemistry, with various derivatives exhibiting a wide range of biological activities, including potential as anticancer agents. nih.govnih.gov The specific combination of the bromo, methoxy (B1213986), and acetamido groups on the this compound structure offers multiple points for further chemical modification. This allows chemists to use it as a scaffold to generate libraries of new compounds for biological screening. The bromine atom, for example, is particularly useful as it can be readily replaced or coupled with other molecular fragments through various cross-coupling reactions, such as the Suzuki coupling. This reactivity makes the compound a valuable starting material for creating diverse and complex molecular structures.

Structural Features and Research Focus

The chemical behavior and synthetic utility of this compound are dictated by its distinct structural features. The molecule consists of a central phenyl ring substituted with three different groups: a bromine atom, a methoxy group (-OCH₃), and an acetamido group (-CH₂CONH₂).

A detailed crystallographic analysis of the closely related precursor, 2-(3-bromo-4-methoxyphenyl)acetic acid, provides significant insight into the electronic properties of the substituted ring. nih.gov This analysis reveals that the bromine atom acts as an electron-withdrawing group, while the methoxy and the acetic acid/acetamide substituents have electron-donating characteristics. nih.gov This electronic push-pull relationship influences the reactivity of the aromatic ring in substitution reactions.

Structurally, the methoxy group is nearly coplanar with the phenyl ring, while the acetamide side chain is tilted relative to the ring. nih.gov The interplay between the electron-withdrawing nature of the bromine and the electron-donating capacity of the methoxy group at positions 3 and 4, respectively, creates a specific electronic environment that directs further chemical transformations. Research focus often centers on leveraging these features for targeted synthesis. The acetamide group itself can participate in hydrogen bonding, which can influence the molecule's conformation and interactions with biological targets or other reagents. researchgate.net

Table 1: Physicochemical Properties of N-(3-bromo-4-methoxyphenyl)acetamide

As a constitutional isomer of the title compound, the data for N-(3-bromo-4-methoxyphenyl)acetamide is presented here to provide an indication of the general physical and chemical properties of this class of compounds.

PropertyValue
Molecular Formula C₉H₁₀BrNO₂
Molecular Weight 244.09 g/mol
IUPAC Name N-(3-bromo-4-methoxyphenyl)acetamide
CAS Number 6943-73-3
Canonical SMILES CC(=O)NC1=CC(=C(C=C1)OC)Br
InChI Key FOMGGBXHSUSZFZ-UHFFFAOYSA-N

Synthetic Methodologies for 2 3 Bromo 4 Methoxyphenyl Acetamide

Retrosynthetic Analysis and Strategic Disconnections

A retrosynthetic analysis of 2-(3-bromo-4-methoxyphenyl)acetamide provides a logical framework for devising its synthesis. The most apparent disconnection is the C-N bond of the amide functionality. This bond can be retrosynthetically cleaved to reveal two key synthons: a carboxylate equivalent of 2-(3-bromo-4-methoxyphenyl)acetic acid and an ammonia (B1221849) equivalent. amazonaws.com This disconnection points to a direct amidation reaction as a forward synthetic step.

Further disconnection of the C-Br bond on the aromatic ring of the 2-(3-bromo-4-methoxyphenyl)acetic acid synthon leads to the precursor 4-methoxyphenylacetic acid. This suggests that a key step in the synthesis would be the regioselective bromination of the aromatic ring. Therefore, a plausible synthetic strategy involves the bromination of a readily available starting material, followed by the formation of the amide bond.

Classical Synthetic Routes

Classical approaches to the synthesis of this compound are typically multi-step processes that rely on well-established reaction mechanisms.

The most direct and common method for the synthesis of this compound is through the amidation of its corresponding carboxylic acid, 2-(3-bromo-4-methoxyphenyl)acetic acid. This transformation can be achieved through several variants:

Activation to Acid Halides: The carboxylic acid can be converted to a more reactive acyl halide, typically an acyl chloride, by treatment with reagents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting 2-(3-bromo-4-methoxyphenyl)acetyl chloride is then reacted with ammonia or an ammonia source, like ammonium (B1175870) hydroxide (B78521), to yield the desired amide.

Use of Coupling Agents: A milder and often more efficient approach involves the use of peptide coupling agents. Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in the presence of an activator like N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (B26582) (HOBt), can facilitate the direct amidation of 2-(3-bromo-4-methoxyphenyl)acetic acid with ammonia.

The precursor, 2-(3-bromo-4-methoxyphenyl)acetic acid, is itself synthesized via the regioselective bromination of 4-methoxyphenylacetic acid. nih.gov This reaction is typically carried out using bromine in a suitable solvent like acetic acid, affording the desired product in good yield. nih.gov

Table 1: Synthesis of 2-(3-Bromo-4-methoxyphenyl)acetic acid

Starting Material Reagent Solvent Yield Reference

While less common for the primary amide, alkylation-based methods could theoretically be employed. One such hypothetical route would involve the alkylation of a phenylacetamide derivative. However, the direct alkylation of the phenylacetamide anion at the aromatic ring is not a feasible strategy. A more plausible, albeit indirect, approach could involve the synthesis of a suitably functionalized benzyl (B1604629) halide, which is then used to alkylate a cyanide source, followed by hydrolysis to the acetamide (B32628). For instance, 1-bromo-2-(bromomethyl)-4-methoxybenzene could potentially be reacted with a cyanide salt, and the resulting nitrile could then be partially hydrolyzed to the amide. This route is generally more complex and less efficient than the amidation of the corresponding carboxylic acid. Studies on the alkylation of phenylacetamides have shown that reactions can occur at both the N- and O-atoms of the amide, leading to mixtures of products. researchgate.netacs.org

A practical and widely used method for the synthesis of this compound is a multi-step sequence starting from the commercially available 4-methoxyphenylacetic acid. medchemexpress.comgoogle.com This process is a direct application of the retrosynthetic analysis discussed earlier.

The first step is the regioselective bromination of 4-methoxyphenylacetic acid. The methoxy (B1213986) group is an ortho-, para-directing group, and the acetic acid side chain directs the incoming electrophile to the position ortho to the methoxy group. This reaction is typically performed with bromine in acetic acid to yield 2-(3-bromo-4-methoxyphenyl)acetic acid. nih.gov

The subsequent step is the amidation of the synthesized carboxylic acid. As detailed in section 2.2.1, this can be achieved by first converting the acid to its acyl chloride followed by treatment with ammonia, or by using a one-pot amidation protocol with coupling agents.

Table 2: Representative Multi-Step Synthesis of this compound

Step Starting Material Reagents Product
1 4-Methoxyphenylacetic Acid Br₂, Acetic Acid 2-(3-Bromo-4-methoxyphenyl)acetic Acid

Transition Metal-Catalyzed Approaches

Modern synthetic chemistry has seen the rise of transition metal catalysis for the formation of C-N bonds, offering alternative routes to amides.

Palladium-catalyzed reactions represent a powerful tool for the synthesis of amides, and could potentially be applied to the synthesis of this compound. One such method is the aminocarbonylation of aryl halides.

In a hypothetical palladium-catalyzed approach, a suitable precursor such as 1-bromo-2-(bromomethyl)-4-methoxybenzene could undergo a palladium-catalyzed aminocarbonylation reaction. This reaction would involve the introduction of a carbonyl group (from carbon monoxide) and an amino group (from an ammonia equivalent) in a single step to form the acetamide moiety. However, the direct aminocarbonylation of the benzylic position in the presence of an aryl bromide would present significant challenges in terms of selectivity.

A more plausible, though still challenging, palladium-catalyzed route could involve the carbonylation of 1-bromo-2-methyl-4-methoxybenzene to the corresponding aldehyde, followed by conversion to the oxime and subsequent Beckmann rearrangement to the amide. Alternatively, palladium-catalyzed amidation of 2-(3-bromo-4-methoxyphenyl)acetic acid derivatives could be explored, although classical methods are generally more straightforward for this specific transformation. While general methods for palladium-catalyzed carbonylative synthesis of amides exist, specific applications to produce this compound have not been prominently reported in the literature. nih.govsigmaaldrich.com

Copper-Catalyzed Transformations

Copper-catalyzed reactions have become a cornerstone in the formation of carbon-nitrogen bonds, offering a cost-effective alternative to palladium-based systems. For the synthesis of this compound, copper catalysis can be envisioned through the coupling of an aryl halide with a suitable nitrogen source, such as an amide. rsc.org The Ullmann condensation, a classical example of copper-catalyzed C-N bond formation, has been significantly improved with the development of new ligands and reaction conditions, allowing for the coupling of aryl halides with amides under milder conditions. rsc.org

A general approach involves the reaction of an aryl halide with a primary amide in the presence of a copper(I) catalyst, a ligand, and a base. mdpi.com For instance, systems using copper(I) oxide (Cu₂O) with oxalamide ligands have been shown to be effective for the arylation of primary amides with aryl chlorides. mdpi.com Another effective protocol utilizes copper(I) iodide (CuI) with L-proline as a ligand for coupling aryl halides with amidine hydrochlorides, which serve as ammonia surrogates, followed by hydrolysis to yield primary amines. acs.orgnih.gov A similar strategy could be adapted for amidation. The direct amination of aryl halides using aqueous ammonia catalyzed by a CuI/4-hydroxy-L-proline system is also a viable related transformation. mdpi.com

These methods provide a pathway to aryl amides that can be applied to the synthesis of complex structures. The choice of ligand is crucial for the reaction's success, with diamines, amino acids like L-proline, and oxalamides being particularly effective. mdpi.comacs.org

Table 1: Representative Conditions for Copper-Catalyzed Amidation of Aryl Halides

Catalyst Ligand Base Solvent Temperature (°C) Reference
CuI L-proline Cs₂CO₃ DMF Varies acs.orgnih.gov
Cu₂O Oxalamide (e.g., BTMO) K₂CO₃ DMF 120-130 mdpi.com
CuI 4-hydroxy-L-proline K₃PO₄ DMSO 80 mdpi.com

Other Metal-Mediated Syntheses

Palladium catalysis, in particular, offers powerful and versatile methods for the synthesis of α-arylacetamides. A prominent strategy is the Suzuki-Miyaura cross-coupling reaction. nih.gov This method can be applied to the synthesis of this compound by coupling an organoboron reagent, such as 3-bromo-4-methoxyphenylboronic acid, with a suitable acetamide synthon like 2-chloroacetamide. The use of organotrifluoroborate salts as the nucleophilic partner is advantageous as it tolerates a wide variety of functional groups and avoids the need for strong bases or inert conditions. nih.gov

Another advanced palladium-catalyzed approach involves the direct C-H activation and olefination of arylacetamides. nih.govacs.org This strategy forges a carbon-carbon bond at the ortho-position of the aryl ring, which, while not directly forming the target molecule, showcases the power of modern metal-mediated C-H functionalization in modifying acetamide structures. The efficiency of this reaction is highly dependent on the Lewis acidity of an added co-catalyst. nih.govacs.org

Ruthenium-based catalysts have also emerged for atom-economical amide synthesis. One innovative method involves the reaction of carboxylic acids and amines with acetylenes as activating agents, catalyzed by a ruthenium complex, to form the amide bond along with only volatile byproducts. nih.gov

Table 2: Palladium-Catalyzed α-Arylation for Arylacetamide Synthesis

Catalyst System Nucleophile Electrophile Base Solvent Reference
XPhos-Pd-G2 Aryl/Heteroaryltrifluoroborate α-chloro tertiary amide Cs₂CO₃ THF/H₂O nih.gov
Pd(OAc)₂ / SPhos Arylboronic Acid α-chloro ester K₃PO₄ Toluene nih.gov

Green Chemistry Principles in Synthesis Development

The development of synthetic methodologies for fine chemicals and pharmaceuticals is increasingly guided by the principles of green chemistry, which aim to reduce waste, minimize energy consumption, and use less hazardous materials.

Solvent-Free Syntheses

Eliminating volatile organic solvents is a key goal in green chemistry, as they are a major contributor to chemical waste. Several solvent-free methods are applicable to the synthesis of this compound from its corresponding carboxylic acid.

One approach involves heating a mixture of the carboxylic acid and urea (B33335) with boric acid as a catalyst. semanticscholar.orgresearchgate.net This simple and efficient procedure requires only the trituration (grinding) of the reactants followed by direct heating, providing the amide in good yield. semanticscholar.org Another innovative technique is mechanochemistry, where mechanical energy from ball milling is used to drive the reaction. nih.govacs.org For instance, esters can be converted to primary amides by milling with calcium nitride and a small amount of ethanol (B145695). nih.gov A third method employs methoxysilanes as coupling agents, allowing for the reaction of carboxylic acids and amines to proceed in good to excellent yields under solvent-free conditions without the need for air or moisture exclusion. rsc.org Microwave irradiation has also been used to facilitate the pyrolysis of salts formed between carboxylic acids and primary amines under solvent-free conditions, leading to rapid amide formation. researchgate.net

Table 3: Comparison of Solvent-Free Amidation Methods

Method Reagents Conditions Key Advantage Reference
Boric Acid Catalysis Carboxylic Acid, Urea, Boric Acid Trituration, then heating Simple, inexpensive, green catalyst semanticscholar.orgresearchgate.net
Mechanochemistry Ester, Calcium Nitride, Ethanol Ball milling Avoids bulk solvents, high reagent concentration nih.govacs.org
Silane Coupling Carboxylic Acid, Amine, Methoxysilane Heating High yield, tolerant of air/moisture rsc.org

Catalyst-Free Approaches

Developing reactions that proceed efficiently without a catalyst is a significant achievement in green synthesis. For amide bond formation, this often involves the direct thermal condensation of a carboxylic acid and an amine, typically at high temperatures (above 160 °C) to drive off the water byproduct. youtube.com While effective, these harsh conditions can limit functional group compatibility. youtube.com

More recently, a novel catalyst-free method has been developed that uses carbodiimides as reagents rather than traditional activators. rsc.orgrsc.org By conducting the reaction at a higher temperature in an environmentally friendly solvent like DMSO, a wide range of amides can be synthesized in high yields without the need for a catalyst or stoichiometric activator. rsc.org Another approach is the previously mentioned use of microwave activation on the pre-formed salt of the carboxylic acid and amine, which can proceed without an added catalyst. researchgate.net

Atom Economy and E-Factor Considerations

Atom economy and the E-factor are critical metrics for evaluating the "greenness" of a chemical process. longdom.orgsheldon.nl Atom economy calculates the proportion of reactant atoms that are incorporated into the final product. The E-factor, defined as the mass ratio of waste to the desired product, provides a more holistic measure of waste generation, including reagents, solvent losses, and byproducts. sheldon.nlnih.gov The pharmaceutical industry often has high E-factors, sometimes between 25 and 200 or even higher, due to complex, multi-step syntheses and stringent purity requirements. syrris.comlibretexts.orglibretexts.org

Traditional amide synthesis using coupling reagents like dicyclohexylcarbodiimide (DCC) suffers from poor atom economy, as it generates a stoichiometric amount of dicyclohexylurea byproduct. researchgate.net In contrast, direct amidation, where a carboxylic acid and an amine react to form an amide and water, has a theoretical atom economy of 100% (if water is not considered waste). researchgate.net Catalytic methods that enable this direct transformation are therefore highly desirable. longdom.orgresearchgate.net

For the synthesis of this compound, a direct catalytic amidation of 2-(3-bromo-4-methoxyphenyl)acetic acid with ammonia would represent the most atom-economical route. The E-factor for such a process would be significantly lower than a route involving stoichiometric activating agents and extensive purification steps.

Table 4: Conceptual Comparison of Atom Economy and E-Factor for Amide Synthesis

Synthetic Approach Key Byproducts Atom Economy Expected E-Factor
Direct Catalytic Amidation Water High Low
Stoichiometric Coupling Reagent (e.g., DCC) Urea derivative, salts Low High

Novel and Emerging Synthetic Strategies

The field of amide bond formation continues to evolve, with new strategies offering unique advantages in terms of mechanism, selectivity, and reaction conditions. These emerging methods provide potential future pathways for the synthesis of this compound.

Photocatalysis represents a burgeoning area in organic synthesis. Amide-forming reactions have been developed using photocatalysts, such as titanium dioxide, to mediate the efficient and selective amidation of aldehydes. numberanalytics.com This approach leverages light energy to drive chemical transformations under mild conditions.

Electrochemical synthesis offers another green alternative, using electrical current to drive reactions. The electrochemical oxidation of amines and aldehydes has been shown to be a highly efficient and selective method for forming amides. numberanalytics.com

The development of novel catalyst systems is also a key research direction. For example, triarylsilanols have been identified as the first silicon-centered molecular catalysts for the direct amidation of carboxylic acids. acs.org These catalysts, particularly tris(p-haloaryl)silanols, show enhanced activity compared to other silicon-based reagents. acs.org

Mechanochemical methods, such as the ball-milling of O-pivaloyl hydroxamic acids with aryl boronic acids in the presence of a copper mediator, provide a novel route to N-arylamides. acs.org Furthermore, enzyme-catalyzed reactions, such as those using E. coli in aqueous media, are being explored for direct amide condensation, offering a biocompatible and sustainable approach. youtube.com These cutting-edge techniques highlight the ongoing innovation in amide synthesis, promising more efficient and environmentally benign routes for producing valuable chemical compounds.

Reaction Mechanisms and Pathways Involving 2 3 Bromo 4 Methoxyphenyl Acetamide

Mechanistic Studies of Amidation Reactions

The synthesis of 2-(3-Bromo-4-methoxyphenyl)acetamide typically involves the formation of an amide bond between 2-(3-Bromo-4-methoxyphenyl)acetic acid and an amine source, usually ammonia (B1221849). The mechanism of this amidation can proceed through several pathways, often requiring the activation of the carboxylic acid.

A common synthetic strategy involves a two-step process. First, the carboxylic acid, 2-(3-bromo-4-methoxyphenyl)acetic acid, is converted into a more reactive acyl halide, such as 2-(3-bromo-4-methoxyphenyl)acetyl chloride. This is frequently achieved by reacting the carboxylic acid with thionyl chloride (SOCl₂) or oxalyl chloride. researchgate.net The resulting acid chloride is a potent electrophile.

In the second step, the acid chloride reacts with ammonia or an amine in a nucleophilic acyl substitution reaction. libretexts.org The nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the acid chloride, leading to the formation of a tetrahedral intermediate. This intermediate then collapses, expelling a chloride ion as the leaving group and forming the stable amide bond. libretexts.org

Direct amidation, the reaction of a carboxylic acid directly with an amine, is also possible but generally requires harsh conditions like high temperatures to drive off the water formed, or the use of coupling agents. libretexts.orgacs.org Mechanistic studies on direct amide formation suggest that the reaction often begins with an acid-base equilibrium between the carboxylic acid and the amine, forming an ammonium (B1175870) carboxylate salt. dur.ac.ukresearchgate.net For the amidation to proceed, this equilibrium must shift towards the free acid and amine forms. researchgate.net Theoretical studies indicate that a neutral pathway, potentially involving a hydrogen-bonded carboxylic acid dimer, can facilitate the nucleophilic attack by the amine, avoiding high-energy zwitterionic intermediates. dur.ac.ukresearchgate.net Catalysts, such as boric acid derivatives, can also facilitate this transformation by activating the carboxylic acid. rsc.orgucl.ac.uk

Reaction PathwayReagentsKey Mechanistic FeatureCitation
Via Acid Chloride 1. SOCl₂ or (COCl)₂2. NH₃Formation of a highly reactive acyl chloride intermediate, followed by nucleophilic acyl substitution. researchgate.netlibretexts.org
Direct Thermal Amidation NH₃, High TemperatureDehydration reaction, proceeding through an ammonium carboxylate salt intermediate. acs.org
Catalytic Amidation NH₃, Boron-based catalystActivation of the carboxylic acid by the catalyst to facilitate nucleophilic attack. rsc.orgucl.ac.uk

Electrophilic Aromatic Substitution Pathways

Electrophilic aromatic substitution (EAS) is a key reaction type for the synthesis and further functionalization of the aromatic ring in this compound. The regioselectivity of these reactions is governed by the directing effects of the substituents already present on the phenyl ring: the bromine atom, the methoxy (B1213986) group, and the acetamidomethyl group (-CH₂CONH₂).

The general mechanism for EAS proceeds in two steps:

Attack by the Aromatic Ring: The π-electron system of the benzene (B151609) ring acts as a nucleophile, attacking an electrophile (E⁺). This is the rate-determining step as it disrupts the ring's aromaticity, forming a resonance-stabilized carbocation known as a sigma complex or Wheland intermediate. masterorganicchemistry.comlumenlearning.comlibretexts.org

Deprotonation: A base removes a proton from the carbon atom that formed the bond with the electrophile. This restores the aromaticity of the ring, resulting in the substituted product. masterorganicchemistry.comlibretexts.org

The synthesis of the precursor, 2-(3-bromo-4-methoxyphenyl)acetic acid, relies on a regioselective EAS reaction. The bromination of 4-methoxyphenylacetic acid with bromine in acetic acid yields the desired 3-bromo isomer. nih.gov This selectivity is explained by the powerful activating and ortho, para-directing effect of the methoxy group, which directs the incoming electrophile (Br⁺) to the positions ortho to it (C3 and C5). nih.gov

For this compound itself, further electrophilic substitution would be directed by the combined influence of the three substituents.

-OCH₃ (methoxy): A strong activating, ortho, para-director.

-Br (bromo): A deactivating, ortho, para-director.

-CH₂CONH₂ (acetamidomethyl): A weakly deactivating, ortho, para-director.

The position C5 is the most likely site for further substitution, as it is ortho to the strongly activating methoxy group and meta to the two deactivating groups, minimizing steric hindrance.

SubstituentElectronic EffectDirecting EffectCitation
-OCH₃ ActivatingOrtho, Para
-Br DeactivatingOrtho, Para
-CH₂CONH₂ Weakly DeactivatingOrtho, Para

Nucleophilic Aromatic Substitution Pathways

Nucleophilic aromatic substitution (SNA) on the aryl ring of this compound, specifically the displacement of the bromide, is generally challenging. Aryl halides are typically resistant to nucleophilic attack unless the ring is activated by potent electron-withdrawing groups positioned ortho or para to the leaving group. libretexts.orgmasterorganicchemistry.com

The most common mechanism for activated aryl halides is the SNAr (addition-elimination) mechanism. libretexts.org

Nucleophilic Attack: A strong nucleophile attacks the carbon atom bearing the leaving group (bromine), forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.orgmasterorganicchemistry.com This step is typically rate-determining because it involves the disruption of aromaticity.

Elimination of Leaving Group: The leaving group (bromide ion) is expelled, and the aromaticity of the ring is restored. libretexts.org

In this compound, the bromine atom is ortho to a strongly electron-donating methoxy group and meta to the weakly deactivating acetamidomethyl group. The presence of the electron-donating methoxy group increases the electron density of the ring, which disfavors the formation of the negatively charged Meisenheimer complex, making the SNAr pathway energetically unfavorable. libretexts.org Therefore, substitution of the bromine via this pathway would require very harsh reaction conditions, if it proceeds at all.

Radical Reaction Mechanisms

Reactions involving radical intermediates offer alternative pathways for the functionalization of this compound. While specific studies on this compound are not prevalent, aryl bromides can participate in a variety of radical reactions.

One potential pathway is a radical-nucleophilic substitution (SRN1) reaction. This multi-step mechanism involves a radical chain process:

Initiation: An electron is transferred to the aryl halide, forming a radical anion which then fragments into an aryl radical and a bromide ion.

Propagation: The aryl radical reacts with a nucleophile to form a new radical anion. This new radical anion can then transfer its extra electron to another molecule of the starting aryl halide, propagating the chain.

These reactions are distinct from SNAr pathways and are not as dependent on the electronic nature of ring substituents. Other radical reactions could include transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), where an oxidative addition step generates an organometallic intermediate from the C-Br bond, a process that can have radical character.

Rearrangement Reactions

The functional groups within this compound allow for the possibility of several rearrangement reactions under specific conditions.

A notable potential rearrangement is the Hofmann rearrangement , which converts a primary amide into a primary amine with one fewer carbon atom. Treating this compound with bromine or a similar oxidizing agent in a basic solution could yield 1-(aminomethyl)-3-bromo-4-methoxybenzene. The mechanism involves the deprotonation of the amide, followed by N-bromination, a second deprotonation, and then rearrangement of the arylmethyl group from carbon to nitrogen with the concurrent loss of bromide to form an isocyanate intermediate. Subsequent hydrolysis of the isocyanate yields the primary amine and carbon dioxide.

Another possibility is the Beckmann rearrangement , though this would require conversion of a related ketone. For example, if the corresponding acetophenone (B1666503) derivative were converted to its oxime, treatment with acid could induce a rearrangement to form an N-aryl acetamide (B32628). wiley-vch.de While not a direct rearrangement of the title compound, it represents a potential pathway within the broader chemical family.

The Claisen rearrangement could be relevant to a precursor like an allyl aryl ether of a related phenol, involving a -sigmatropic rearrangement. wiley-vch.de

RearrangementSubstrate TypeProduct TypeKey Mechanistic Step
Hofmann Primary AmidePrimary Amine (less one carbon)Migration of an alkyl/aryl group from the carbonyl carbon to the nitrogen atom.
Beckmann OximeAmideMigration of a group anti to the oxime hydroxyl group. wiley-vch.de
Claisen Allyl Aryl Ethero-Allyl PhenolConcerted -sigmatropic shift. wiley-vch.de

Derivatization and Functionalization Strategies of 2 3 Bromo 4 Methoxyphenyl Acetamide

Bromine Functionalization and Substitution Reactions

The carbon-bromine (C-Br) bond on the aromatic ring is a key functional handle for various palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for creating new carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling Reactions

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds by reacting an organohalide with an organoboron compound, typically in the presence of a palladium catalyst and a base. For 2-(3-Bromo-4-methoxyphenyl)acetamide, this reaction would replace the bromine atom with the organic group from a boronic acid or boronic ester. This reaction is widely used in the synthesis of pharmaceuticals and complex organic molecules due to its mild conditions and tolerance of a wide variety of functional groups.

The general mechanism involves three key steps: oxidative addition of the aryl bromide to a Pd(0) complex, transmetalation of the organic group from the boron atom to the palladium complex, and reductive elimination to form the final product and regenerate the Pd(0) catalyst.

General Reaction Scheme: General Suzuki-Miyaura Reaction Scheme

Hypothetical Suzuki-Miyaura coupling of this compound.

Below are typical components used in Suzuki-Miyaura coupling reactions.

ComponentExamplesPurpose
Palladium Catalyst Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂Facilitates the cross-coupling
Ligand PPh₃, SPhos, XPhosStabilizes the palladium catalyst
Boron Reagent Phenylboronic acid, Alkylboronic estersSource of the new carbon group
Base K₂CO₃, Cs₂CO₃, NaOH, K₃PO₄Activates the organoboron species
Solvent Toluene, Dioxane, THF, Water mixturesDissolves reactants and facilitates reaction

Heck Coupling Reactions

The Heck reaction, or Mizoroki-Heck reaction, involves the coupling of an unsaturated halide with an alkene to form a substituted alkene, catalyzed by a palladium complex in the presence of a base. This reaction would allow for the introduction of a vinyl group at the position of the bromine atom on the this compound core. The reaction typically shows high stereoselectivity, favoring the formation of the trans (E) isomer.

The catalytic cycle involves the oxidative addition of the aryl bromide to Pd(0), followed by migratory insertion of the alkene into the palladium-aryl bond, and finally, β-hydride elimination to release the product and a palladium-hydride species, which is then converted back to the Pd(0) catalyst by the base.

General Reaction Scheme: General Heck Reaction Scheme

Hypothetical Heck coupling of this compound.

Key parameters for a successful Heck reaction are summarized in the table below.

ComponentExamplesPurpose
Palladium Catalyst Pd(OAc)₂, PdCl₂, Pd(PPh₃)₄Catalyst for C-C bond formation
Ligand PPh₃, P(o-tolyl)₃Stabilizes catalyst, influences reactivity
Alkene Styrene, Ethyl acrylate, Butyl acrylateCoupling partner to form substituted alkene
Base Et₃N, K₂CO₃, NaOAcNeutralizes HBr byproduct, regenerates catalyst
Solvent DMF, Acetonitrile (B52724), TolueneReaction medium

Sonogashira Coupling Reactions

The Sonogashira coupling is a powerful method for constructing carbon-carbon bonds between sp²-hybridized carbons of aryl halides and sp-hybridized carbons of terminal alkynes. The reaction is typically co-catalyzed by palladium and copper complexes and requires a base. Applying this to this compound would result in the formation of an arylalkyne, a valuable building block in materials science and medicinal chemistry.

The widely accepted mechanism involves a palladium cycle, similar to other cross-coupling reactions, and a copper cycle, where a copper acetylide is formed as a key reactive intermediate that undergoes transmetalation with the palladium complex. Copper-free protocols have also been developed.

General Reaction Scheme: General Sonogashira Reaction Scheme

Hypothetical Sonogashira coupling of this compound.

Typical conditions for Sonogashira coupling are outlined below.

ComponentExamplesPurpose
Palladium Catalyst Pd(PPh₃)₄, PdCl₂(PPh₃)₂Primary catalyst for the reaction
Copper Co-catalyst CuIActivates the terminal alkyne
Alkyne Phenylacetylene, TrimethylsilylacetyleneSource of the alkynyl group
Base Et₃N, Diisopropylamine (DIPA)Base and often the solvent
Solvent THF, DMF, TolueneReaction medium

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction used to form carbon-nitrogen bonds between aryl halides and amines. This reaction has become a cornerstone for the synthesis of anilines and their derivatives. For this compound, this transformation would replace the bromine atom with a primary or secondary amine, offering a direct route to a wide array of N-aryl compounds. The reaction is known for its broad substrate scope and functional group tolerance. Microwave-assisted protocols can significantly reduce reaction times.

General Reaction Scheme: General Buchwald-Hartwig Amination Scheme

Hypothetical Buchwald-Hartwig amination of this compound.

The key components for this amination reaction are listed below.

ComponentExamplesPurpose
Palladium Pre-catalyst Pd₂(dba)₃, Pd(OAc)₂Source of the active Pd(0) catalyst
Ligand BINAP, XPhos, SPhosCrucial for catalytic activity and stability
Amine Morpholine, Aniline (B41778), Di-n-butylamineNitrogen nucleophile
Base NaOt-Bu, K₃PO₄, Cs₂CO₃Strong, non-nucleophilic base
Solvent Toluene, Dioxane, THFAnhydrous, non-protic solvent

Grignard Reagent Formation and Reactions

The bromine atom of this compound can be used to form an organometallic compound, specifically a Grignard reagent, by reacting it with magnesium metal in an ether solvent. However, the presence of the acidic N-H proton on the amide group is incompatible with the highly basic nature of the Grignard reagent. The Grignard reagent would preferentially deprotonate the amide rather than form on the aryl ring.

Therefore, to successfully form the Grignard reagent, the amide functionality would first need to be protected with a suitable protecting group that is stable to the Grignard formation conditions. Alternatively, a Barbier-type reaction could be attempted where the aryl bromide, magnesium, and an electrophile are all present in the same pot.

Assuming the amide is suitably protected, the resulting Grignard reagent would be a powerful nucleophile, capable of reacting with a wide range of electrophiles such as aldehydes, ketones, esters, and carbon dioxide to introduce new carbon-based functional groups.

General Reaction Scheme (with protected amide): General Grignard Reaction Scheme

Hypothetical Grignard reaction sequence with a protected derivative of this compound.

StepReagents & ConditionsPurpose
Protection e.g., Boc₂O, DMAPProtect the acidic N-H proton of the amide
Grignard Formation Mg, THF (anhydrous)Forms the arylmagnesium bromide reagent
Reaction 1. Electrophile (e.g., CO₂, acetone) 2. Acidic workup (e.g., H₃O⁺)Forms a new C-C bond
Deprotection e.g., TFARemoves the protecting group

Amide Group Modifications

The acetamide (B32628) group itself can be chemically transformed, primarily through hydrolysis or reduction.

Hydrolysis: Amides can be hydrolyzed to their corresponding carboxylic acids under either acidic or basic conditions, typically requiring heat. Acid-catalyzed hydrolysis of this compound would yield 2-(3-bromo-4-methoxyphenyl)acetic acid and an ammonium (B1175870) salt. Alkaline hydrolysis would produce the carboxylate salt and ammonia (B1221849) gas. A procedure for the hydrolysis of the similar compound 2-bromo-4,5-dimethylacetanilide involves refluxing with 3 M NaOH.

Reduction: Amides can be reduced to amines using strong reducing agents like lithium aluminum hydride (LiAlH₄). This reaction would convert the acetamide group of this compound into an ethylamine (B1201723) group, yielding 2-(3-bromo-4-methoxyphenyl)ethanamine. The reaction typically proceeds in an anhydrous ether solvent like THF, followed by an aqueous workup to neutralize the reaction and protonate the resulting amine.

N-Alkylation and N-Acylation

The nitrogen atom of the acetamide group in this compound is a key site for functionalization through N-alkylation and N-acylation reactions. These reactions introduce new substituents onto the nitrogen, thereby modifying the compound's steric and electronic properties.

N-Alkylation of amides typically requires the deprotonation of the N-H bond to form a more nucleophilic amide anion, which can then react with an alkylating agent, such as an alkyl halide. Common bases used for this purpose include strong bases like sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF). While specific examples for the N-alkylation of this compound are not extensively documented in publicly available literature, general methodologies for amide alkylation are well-established. For instance, the use of a base is crucial as the amide nitrogen itself is not sufficiently nucleophilic for a direct reaction with alkyl halides. masterorganicchemistry.com

N-Acylation introduces an acyl group to the amide nitrogen. This can be achieved by reacting the parent amide with an acyl chloride or anhydride (B1165640) in the presence of a base. For example, N-acylated N-substituted sulfonamides have been synthesized by reacting N-substituted sulfonamides with acetyl chloride or bromoacetyl bromide in the presence of a catalytic amount of anhydrous zinc chloride (ZnCl2). mdpi.com This method could potentially be adapted for the N-acylation of this compound.

Table 1: Representative N-Alkylation and N-Acylation Reactions of Amides
Reaction TypeSubstrateReagents and ConditionsProductReference
N-AlkylationIsatinAlkyl halide, KF/alumina, Acetonitrile, 180 °C (microwave)N-Alkylisatin mdpi.com
N-AlkylationPhthalimidePropylene carbonate, CaCl2, 170 °C (oil bath) or 150 °C (microwave)N-(2-hydroxypropyl)phthalimide chemspider.com
N-AcylationN-substituted sulfonamideAcetyl chloride/Bromoacetyl bromide, Anhydrous ZnCl2N-Acylated N-substituted sulfonamide mdpi.com

Hydrolysis and Reduction Pathways

The acetamide functional group can undergo hydrolysis to yield the corresponding carboxylic acid or be reduced to form an amine, providing pathways to further diversified structures.

Hydrolysis of the amide bond in this compound leads to the formation of 2-(3-bromo-4-methoxyphenyl)acetic acid. This transformation can be achieved under either acidic or basic conditions. For instance, the hydrolysis of a structurally similar compound, 2-bromo-4,5-dimethylacetanilide, was successfully carried out using 3 M sodium hydroxide (B78521) under reflux conditions, followed by neutralization with acetic acid, yielding the corresponding aniline in 68% yield. nih.gov A similar basic hydrolysis protocol would be expected to convert this compound to its corresponding acetic acid derivative. The resulting 2-(3-bromo-4-methoxyphenyl)acetic acid is a valuable intermediate in its own right and its synthesis via regioselective bromination of 4-methoxyphenylacetic acid has been reported with an 84% yield. orgsyn.org

Reduction of the amide group to an amine offers another important functionalization route. Lithium aluminum hydride (LiAlH4) is a powerful reducing agent capable of reducing amides to their corresponding amines. masterorganicchemistry.com The reaction typically involves treating the amide with LiAlH4 in an ethereal solvent like diethyl ether or THF, followed by an aqueous workup. This reaction would convert this compound into 2-(3-bromo-4-methoxyphenyl)ethan-1-amine, introducing a primary amine functionality that can be further derivatized.

Table 2: Hydrolysis and Reduction of Amides
Reaction TypeSubstrateReagents and ConditionsProductYieldReference
Hydrolysis2-Bromo-4,5-dimethylacetanilide3 M NaOH, reflux overnight2-Bromo-4,5-dimethylaniline68% nih.gov
ReductionTertiary AmideLiAlH4, refluxing ether (15h)Tertiary AmineN/A masterorganicchemistry.com

Methoxy (B1213986) Group Transformations

The methoxy group on the phenyl ring is another site for chemical modification, primarily through demethylation to reveal a phenolic hydroxyl group.

Demethylation is a common transformation for aryl methyl ethers and can be accomplished using various reagents. Boron tribromide (BBr3) is a widely used and effective reagent for this purpose, typically in a solvent like dichloromethane (B109758). researchgate.net The reaction often proceeds at low temperatures, such as 0 °C, and is followed by a workup to yield the corresponding phenol. researchgate.net Other reagents that can be employed for demethylation include trimethylsilyl (B98337) iodide (TMS-iodide) and sodium thioethoxide (B8401739) in DMF. The resulting phenolic group can then serve as a handle for further functionalization, such as O-alkylation or O-acylation, to introduce a wide range of substituents.

Table 3: Demethylation of Aryl Methyl Ethers
SubstrateReagents and ConditionsProductYieldReference
3,3'-DimethoxybiphenylBBr3, CH2Cl2, -80 °C to room temperature3,3'-Dihydroxybiphenyl77-86% researchgate.net
Aryl methyl etherMe3Si-IPhenolN/A
Aryl methyl etherSodium thioethoxide, DMF, refluxPhenolN/A

Side Chain Modifications

Furthermore, the bromine atom on the phenyl ring can be utilized in various cross-coupling reactions, such as Suzuki or Heck reactions, to introduce new carbon-carbon bonds, although this falls outside the direct modification of the side chain.

It is important to note that the reactivity of one functional group can be influenced by the presence of others in the molecule, and careful selection of reaction conditions is necessary to achieve the desired selective transformation.

Role As a Synthetic Intermediate and Building Block

Precursor for Complex Organic Molecules

While direct applications of 2-(3-Bromo-4-methoxyphenyl)acetamide are not extensively documented, its immediate precursor, 3-bromo-4-methoxyphenylacetic acid, has been utilized in the synthesis of several complex and biologically significant molecules. The synthetic pathways established for the carboxylic acid can be logically extended to its acetamide (B32628) derivative, which can be readily prepared from the acid.

Notably, 3-bromo-4-methoxyphenylacetic acid is a key intermediate in the synthesis of natural products such as Combretastatin A-4 and Verongamine. These syntheses showcase the strategic importance of the bromo and methoxy (B1213986) substituted phenylacetic acid framework. The bromo group serves as a handle for introducing new carbon-carbon or carbon-heteroatom bonds, a crucial step in building the intricate structures of these natural products.

Table 1: Examples of Complex Molecules Synthesized from Related Precursors

Target MoleculePrecursorKey Synthetic Transformations
Combretastatin A-43-bromo-4-methoxyphenylacetic acidSuzuki or Stille coupling to introduce a second aromatic ring.
Verongamine3-bromo-4-methoxyphenylacetic acidOxidative dearomatization and subsequent rearrangements.

The conversion of 3-bromo-4-methoxyphenylacetic acid to this compound is a straightforward amidation reaction. This transformation opens up new avenues for derivatization, where the amide functionality can be used to link the core structure to other molecular fragments or to modulate the electronic properties of the molecule.

Chiral Auxiliary or Ligand Precursor Research

There is currently limited publicly available research on the specific use of this compound as a chiral auxiliary or as a precursor for chiral ligands. The development of chiral auxiliaries and ligands often requires specific structural features that promote asymmetric induction, such as rigid backbones and stereodefined centers. While the structure of this compound could potentially be modified to incorporate such features, dedicated studies in this area have not been widely reported.

Scaffold for Heterocyclic Synthesis

The synthesis of heterocyclic compounds often relies on bifunctional starting materials that can undergo cyclization reactions. While general strategies for synthesizing various heterocycles from substituted acetamides and related compounds are well-established, specific research detailing the use of this compound as a primary scaffold for heterocyclic synthesis is not extensively documented.

However, the structural motifs present in this compound suggest its potential utility in this area. For instance, the acetamide nitrogen could act as a nucleophile in intramolecular cyclization reactions with a suitably introduced electrophilic center. Furthermore, the bromo-substituted aromatic ring could participate in transition-metal-catalyzed annulation reactions to form fused heterocyclic systems.

Table 2: Potential Heterocyclic Systems from this compound

Heterocyclic SystemPotential Synthetic Approach
OxindolesIntramolecular Heck reaction.
BenzofuransIntramolecular O-arylation.
QuinolinesMulti-step synthesis involving condensation and cyclization.

Integration into Polymer and Material Science Research (excluding material properties)

The integration of specific molecular building blocks into polymers and materials is a key strategy for tailoring their chemical and physical characteristics. While there is a vast body of research on functional polymers, the specific incorporation of this compound as a monomer or functional unit in polymer and material science research is not well-documented in publicly available literature. The presence of the reactive bromo group could, in principle, allow for its polymerization via cross-coupling methods, or its attachment to a polymer backbone as a functional pendant group. However, dedicated research exploring these possibilities has not been reported.

Advanced Spectroscopic and Structural Analysis Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. For 2-(3-Bromo-4-methoxyphenyl)acetamide , a combination of one-dimensional and two-dimensional NMR techniques would provide a complete picture of its atomic connectivity and chemical environment.

One-Dimensional NMR Techniques (e.g., ¹H, ¹³C)

One-dimensional NMR spectra, specifically ¹H (proton) and ¹³C (carbon-13) NMR, offer fundamental information about the number and types of protons and carbons in a molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of This compound is expected to show distinct signals for each unique proton environment. Based on the analysis of structurally similar compounds, the predicted chemical shifts (δ) in a solvent like deuterochloroform (CDCl₃) are as follows:

Aromatic Protons: The three protons on the phenyl ring would appear in the aromatic region (typically δ 6.5-8.0 ppm). The proton at position 5 (H-5), being ortho to the methoxy (B1213986) group, is expected to be the most shielded. The proton at position 2 (H-2), being ortho to the bromine atom, would likely be the most deshielded. The proton at position 6 (H-6) would have an intermediate chemical shift. The coupling patterns (doublets and doublet of doublets) would be crucial for their definitive assignment.

Methoxy Protons: The three protons of the methoxy group (-OCH₃) would appear as a sharp singlet, typically in the range of δ 3.8-4.0 ppm.

Methylene (B1212753) Protons: The two protons of the methylene group (-CH₂-) adjacent to the carbonyl group would appear as a singlet in the range of δ 3.5-3.7 ppm.

Amide Protons: The two protons of the primary amide group (-NH₂) would appear as a broad singlet, and its chemical shift can be highly variable depending on concentration and solvent, but typically would be found between δ 5.0 and 8.0 ppm.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule. The predicted chemical shifts are:

Carbonyl Carbon: The carbon of the amide carbonyl group (C=O) is expected to be the most deshielded signal, appearing around δ 170-175 ppm.

Aromatic Carbons: The six carbons of the phenyl ring would have distinct signals in the range of δ 110-160 ppm. The carbon attached to the methoxy group (C-4) and the carbon attached to the bromine (C-3) would be readily identifiable.

Methoxy Carbon: The carbon of the methoxy group (-OCH₃) would appear at approximately δ 55-60 ppm.

Methylene Carbon: The methylene carbon (-CH₂-) would be found in the range of δ 40-45 ppm.

Predicted ¹H and ¹³C NMR Data

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
H-2~7.4-
C-2-~134
H-5~6.9-
C-5-~112
H-6~7.2-
C-6-~130
Methoxy (H)~3.9 (s, 3H)-
Methoxy (C)-~56
Methylene (H)~3.6 (s, 2H)-
Methylene (C)-~42
Amide (H)~5.5-7.5 (br s, 2H)-
Carbonyl (C)-~172
C-1-~128
C-3-~113
C-4-~155

Note: These are predicted values based on analogous compounds and require experimental verification.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional NMR experiments are crucial for establishing the connectivity between atoms.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. For This compound , COSY would show correlations between the coupled aromatic protons (H-5 with H-6, and H-2 with H-6), confirming their positions relative to each other.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded protons and carbons. This would definitively link each proton signal to its corresponding carbon signal, for example, the methylene protons to the methylene carbon and each aromatic proton to its respective aromatic carbon.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC spectroscopy shows correlations between protons and carbons that are two or three bonds away. This is a powerful tool for piecing together the molecular structure. For instance, the methylene protons would show a correlation to the carbonyl carbon and to the aromatic carbons C-1, C-2, and C-6. The methoxy protons would show a correlation to the aromatic carbon C-4.

Mass Spectrometry for Molecular Structure Confirmation

Mass spectrometry (MS) is a key analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a very accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula. For This compound (C₉H₁₀BrNO₂), the expected exact mass would be calculated, and the presence of bromine would be confirmed by its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).

Predicted HRMS Data

Ion Formula Calculated m/z
[M(⁷⁹Br)+H]⁺C₉H₁₁⁷⁹BrNO₂⁺243.9973
[M(⁸¹Br)+H]⁺C₉H₁₁⁸¹BrNO₂⁺245.9953
[M(⁷⁹Br)+Na]⁺C₉H₁₀⁷⁹BrNNaO₂⁺265.9792
[M(⁸¹Br)+Na]⁺C₉H₁₀⁸¹BrNNaO₂⁺267.9772

Note: These are theoretical values and require experimental confirmation.

Tandem Mass Spectrometry (MS/MS)

Tandem mass spectrometry involves the fragmentation of a selected parent ion to generate a pattern of daughter ions. This fragmentation pattern provides valuable information about the compound's structure. For This compound , key fragmentations would likely include the loss of the acetamide (B32628) group, the cleavage of the C-C bond between the phenyl ring and the methylene group, and the loss of the methoxy group. Analyzing these fragments would help to confirm the connectivity of the different functional groups.

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of molecules, providing information about the functional groups present.

Infrared (IR) Spectroscopy: The IR spectrum of This compound would be expected to show characteristic absorption bands for its functional groups:

N-H Stretching: Two bands in the region of 3400-3100 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the primary amide N-H bonds.

C-H Stretching: Aromatic C-H stretching bands just above 3000 cm⁻¹, and aliphatic C-H stretching bands from the methylene and methoxy groups just below 3000 cm⁻¹.

C=O Stretching: A strong absorption band for the amide I carbonyl stretch, typically around 1650-1680 cm⁻¹.

N-H Bending: An amide II band (N-H bend and C-N stretch) around 1600-1650 cm⁻¹.

C-O Stretching: An ether C-O stretching band for the methoxy group around 1250 cm⁻¹.

C-Br Stretching: A band in the lower frequency region (fingerprint region), typically below 700 cm⁻¹, corresponding to the C-Br stretch.

Raman Spectroscopy: Raman spectroscopy would provide complementary information. Aromatic ring vibrations are often strong in Raman spectra. The C=O stretch would also be observable. The symmetric vibrations, which might be weak in the IR spectrum, can be more intense in the Raman spectrum, providing a more complete vibrational analysis.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides invaluable insights into molecular geometry, intermolecular interactions, and packing arrangements, which collectively influence the macroscopic properties of the material.

Single crystal X-ray diffraction (SC-XRD) offers an unparalleled level of structural detail. While a specific crystal structure for this compound is not publicly available in the Cambridge Structural Database (CSD) cam.ac.uk, an analysis of the closely related precursor, 2-(3-Bromo-4-methoxyphenyl)acetic acid, provides significant insights into the expected molecular conformation.

A study on 2-(3-Bromo-4-methoxyphenyl)acetic acid revealed that the molecule crystallizes in the monoclinic space group P2₁/c. nih.gov Key structural features include the near co-planarity of the methoxy group with the phenyl ring and a significant tilt of the acetic acid substituent relative to the ring. nih.gov The carbon-carbon-carbon bond angles at the substituted positions on the phenyl ring are distorted from the ideal 120°, reflecting the electronic nature of the substituents. Specifically, the angle at the bromine substituent is larger (121.5(2)°), indicative of its electron-withdrawing character, while the angles at the methoxy and acetyl groups are smaller (118.2(2)° and 118.4(2)°, respectively). nih.gov

For comparative purposes, the crystallographic data for related brominated acetamide structures are presented below.

Compound NameCrystal SystemSpace GroupKey FeaturesReference
2-(4-Bromophenyl)-N-(2-methoxyphenyl)acetamideTriclinicP-1Dihedral angle between benzene (B151609) rings is 50.88 (14)°. Molecules form chains via N-H···O hydrogen bonds. nih.gov
2-Bromo-N-(4-bromophenyl)acetamideMonoclinicP2₁/nN-H bond is anti to both the carbonyl and C-Br bonds. Molecules form chains along the c-axis via N-H···O hydrogen bonds. researchgate.net
2-(3-Bromo-4-methoxyphenyl)acetic acidMonoclinicP2₁/cForms centrosymmetric O-H···O hydrogen-bonded dimers. nih.gov

This table presents data for compounds structurally related to this compound to infer potential structural characteristics.

Powder X-ray diffraction (PXRD) is a powerful technique for the characterization of polycrystalline materials. It is primarily used for phase identification, to assess sample purity, and to determine crystal lattice parameters. Each crystalline solid possesses a unique PXRD pattern, which serves as a "fingerprint" for that specific compound and crystalline form.

A hypothetical PXRD pattern for this compound would be derived from its single crystal structure. The pattern would consist of a series of diffraction peaks at specific 2θ angles, with characteristic intensities. The peak positions are governed by Bragg's law and are determined by the unit cell dimensions, while the peak intensities are determined by the arrangement of atoms within the unit cell.

In a research or quality control setting, a reference PXRD pattern for a pure, well-characterized sample of this compound would be established. Subsequent batches could then be analyzed by PXRD and their patterns compared to this reference to confirm identity and detect the presence of any crystalline impurities, which would manifest as additional peaks in the diffractogram.

Advanced Chromatographic Techniques for Purity and Mixture Analysis

Chromatographic methods are indispensable for separating, identifying, and quantifying the components of a mixture. For a pharmaceutical intermediate or fine chemical like this compound, these techniques are crucial for assessing purity and identifying any related substances or impurities.

High-Performance Liquid Chromatography (HPLC) is the cornerstone of purity analysis in the pharmaceutical and chemical industries. sielc.comsielc.com The development of a robust, specific, and stability-indicating HPLC method is critical for the quality control of this compound.

A typical method development strategy would involve a reverse-phase approach, which is suitable for moderately polar compounds like the target acetamide. The key parameters to be optimized include the stationary phase (column), mobile phase composition, flow rate, and detector wavelength.

Stationary Phase: A C18 (octadecylsilyl) column is a common starting point, offering good retention for aromatic compounds. Columns with different properties, such as C8 or phenyl-hexyl, could also be evaluated to optimize selectivity.

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate (B84403) buffer or formic acid in water for mass spectrometry compatibility) and an organic modifier (e.g., acetonitrile (B52724) or methanol) would be employed. A gradient elution, where the proportion of the organic modifier is increased over time, would likely be necessary to ensure the elution of both the main compound and any potential impurities with a wide range of polarities.

Detection: The aromatic nature of this compound makes it amenable to UV detection. A photodiode array (PDA) detector would be advantageous, allowing for the simultaneous monitoring of multiple wavelengths and the assessment of peak purity.

A hypothetical set of starting HPLC conditions is presented in the table below.

ParameterConditionRationale
Column C18, 4.6 x 150 mm, 5 µmStandard reverse-phase column for aromatic compounds.
Mobile Phase A 0.1% Formic Acid in WaterProvides acidic pH for good peak shape and is MS-compatible.
Mobile Phase B AcetonitrileCommon organic modifier with good UV transparency.
Gradient 5% to 95% B over 20 minTo elute compounds with a range of polarities.
Flow Rate 1.0 mL/minTypical analytical flow rate.
Column Temperature 30 °CTo ensure reproducible retention times.
Detection UV at ~220 nm and 275 nmWavelengths corresponding to expected electronic transitions.
Injection Volume 5 µLStandard injection volume.

This table outlines a plausible starting point for developing an HPLC method for the analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. It is particularly useful for the analysis of volatile and thermally stable compounds. While the target compound, this compound, may require derivatization to improve its volatility and chromatographic behavior, GC-MS can provide valuable information about its purity and structure.

Sample Preparation: Derivatization, such as silylation of the amide proton, might be necessary to prevent peak tailing and improve thermal stability.

GC Separation: A non-polar or mid-polarity capillary column, such as one with a 5% phenyl polysiloxane stationary phase, would be suitable for separating the analyte from potential impurities. The oven temperature would be programmed to ramp from a low initial temperature to a higher final temperature to ensure the elution of all components.

Mass Spectrometry: Electron ionization (EI) at 70 eV is a standard method that generates reproducible fragmentation patterns, which act as a molecular fingerprint. The resulting mass spectrum for this compound would be expected to show a characteristic molecular ion peak (M⁺) and several key fragment ions. The presence of bromine would be readily identifiable from the isotopic pattern of bromine-containing fragments (approximately equal intensity for ⁷⁹Br and ⁸¹Br isotopes).

Predicted key fragmentations would likely involve:

Alpha-cleavage: Cleavage of the bond between the carbonyl carbon and the methylene bridge, leading to the formation of characteristic ions.

Benzylic cleavage: Cleavage of the bond between the methylene bridge and the phenyl ring, which would yield a tropylium-like ion.

Loss of neutral fragments: Elimination of small, stable molecules such as CO, NH₃, or CH₂CO.

A summary of expected GC-MS parameters and potential fragmentation patterns is provided below.

ParameterCondition/ObservationRationale/Interpretation
GC Column 30 m x 0.25 mm, 0.25 µm film, 5% Phenyl PolysiloxaneStandard column for general-purpose analysis of semi-volatile compounds.
Oven Program 100 °C (1 min), ramp to 300 °C at 15 °C/minTo separate analytes based on boiling point and polarity.
Ionization Mode Electron Ionization (EI) at 70 eVStandard ionization technique that produces a reproducible fragmentation library.
Expected M⁺ peaks m/z 243 and 245 (approx. 1:1 ratio)Corresponds to the molecular weight of the compound containing ⁷⁹Br and ⁸¹Br isotopes.
Key Fragment Ion m/z 186/188Loss of the acetamide group (CH₃CONH).
Key Fragment Ion m/z 200/202Cleavage next to the carbonyl group.

This table presents a hypothetical GC-MS method and predicted fragmentation for this compound, based on general principles of mass spectrometry. nih.gov

Computational and Theoretical Studies

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental properties of "2-(3-Bromo-4-methoxyphenyl)acetamide".

Electronic structure calculations reveal the distribution of electrons within the molecule, which is key to understanding its stability, reactivity, and spectroscopic properties. For molecules containing aromatic rings and functional groups like the acetamide (B32628) and methoxy (B1213986) groups in "this compound", these calculations can predict molecular orbital energies (such as the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), electrostatic potential maps, and partial atomic charges.

A comprehensive study on a complex 1,2,4-triazole (B32235) derivative employed Conceptual DFT (CDFT) to predict global reactivity descriptors, which can also be applied to "this compound" to understand its chemical reactivity properties. mdpi.com

The flexibility of the acetamide side chain in "this compound" allows for multiple conformations. Conformational analysis aims to identify the most stable arrangements of the atoms in space. In a related molecule, N-(4'-methoxyphenyl)-3-bromothiobenzamide, computational data on rotational barriers indicated that the energetically preferred conformation in the gas phase was only slightly more stable (by about 2 kJ mol⁻¹) than another conformation. researchgate.net This suggests that "this compound" may also exist as a mixture of conformers in solution.

In the crystal structure of a similar compound, 2-chloro-N-(4-chlorophenyl)acetamide, the acetamido group is twisted out of the plane of the phenyl ring. researchgate.net A similar twisted conformation would be expected for "this compound". The planarity of the molecular structure can be destabilizing, but can also allow for more effective packing in the crystalline state due to stronger intermolecular interactions. researchgate.net

Table 1: Illustrative Conformational Energy Data for a Related Thiobenzamide

ConformationRelative Energy (kJ mol⁻¹)
Alpha Form~0
Gamma Form~2
Beta Form (Planar)10-14

This table is based on data for N-(4'-methoxyphenyl)-3-bromothiobenzamide and is for illustrative purposes. researchgate.net

Quantum chemical calculations can predict various spectroscopic properties, including IR, Raman, and UV/Vis spectra. For N-(4'-methoxyphenyl)-3-bromothiobenzamide, calculated electronic-absorption maxima were found to be in agreement with experimental spectra. researchgate.net Similar calculations for "this compound" could aid in the interpretation of its experimental spectra. The calculated vibrational frequencies can be correlated with experimental IR and Raman spectra to assign specific vibrational modes to functional groups within the molecule.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a dynamic picture of the molecule's behavior over time, accounting for temperature and solvent effects. An MD simulation of "this compound" in a solvent like water or ethanol (B145695) would reveal the flexibility of the molecule, the stability of its different conformations, and its interactions with the surrounding solvent molecules.

Reaction Pathway Modeling and Transition State Analysis

Computational modeling can be used to explore potential chemical reactions involving "this compound". By mapping the potential energy surface of a reaction, chemists can identify the most likely reaction pathways and characterize the transition states. This is valuable for understanding reaction mechanisms and predicting reaction outcomes. For instance, modeling the hydrolysis of the amide bond or substitution reactions on the aromatic ring could provide valuable chemical insights. While no specific reaction pathway modeling for this compound was found, the synthesis of a related compound, 2-(3-bromo-4-methoxyphenyl)acetic acid, involved the regioselective bromination of 4-methoxyphenylacetic acid. nih.gov Computational modeling could be used to understand the regioselectivity of this and other reactions.

Structure-Reactivity Relationship Studies

By systematically modifying the structure of "this compound" in silico and calculating its properties, researchers can establish structure-reactivity relationships. For example, the effect of changing the substituents on the phenyl ring or modifying the acetamide side chain on the molecule's electronic properties and reactivity can be investigated.

A study on a complex molecule containing a 1,2,4-triazole system utilized computational methods to conduct a comprehensive exploration of its structure-reactivity relationship. mdpi.com This involved Hirshfeld surface analysis to visualize and quantify intermolecular interactions, and energy framework calculations to understand the energies contributing to the supramolecular architecture. mdpi.com Similar methodologies could be applied to a series of derivatives of "this compound" to build a predictive model for their chemical behavior. The analysis of C—C—C angles at the substituent positions in 2-(3-bromo-4-methoxyphenyl)acetic acid indicated the electron-withdrawing nature of the bromine atom and the electron-donating properties of the methoxy and acetyl groups, which directly relates structure to electronic effects. nih.gov

Industrial Synthesis and Process Development Research

Scalability of Synthetic Routes

The successful transition from laboratory-scale synthesis to industrial production hinges on the scalability of the chosen synthetic route. For 2-(3-Bromo-4-methoxyphenyl)acetamide, a common and scalable approach involves a two-step process starting from the readily available p-anisidine (B42471).

Step 1: Acetylation of p-Anisidine

The first step is the N-acetylation of p-anisidine to form N-(4-methoxyphenyl)acetamide. This is a well-established and highly efficient reaction, typically carried out by treating p-anisidine with acetic anhydride (B1165640). An alternative reagent is acetyl chloride. The reaction is generally performed in a suitable solvent, and the product can be isolated in high yield and purity by simple filtration or crystallization.

Step 2: Bromination of N-(4-methoxyphenyl)acetamide

The second and more critical step for scalability is the regioselective bromination of the N-(4-methoxyphenyl)acetamide intermediate. The bromine atom is introduced at the position ortho to the activating methoxy (B1213986) group and meta to the acetamido group. A common laboratory-scale reagent for this transformation is N-bromosuccinimide (NBS) in a suitable solvent like carbon tetrachloride or dichloromethane (B109758).

For industrial-scale production, the exothermic nature of bromination reactions presents a significant challenge. Maintaining precise temperature control is crucial to prevent side reactions and ensure the safety of the operation. The use of continuous flow reactors is a modern approach to address this challenge. These reactors offer superior heat and mass transfer, allowing for better control over the reaction conditions and leading to higher yields and purity of the final product. A representative pilot-scale protocol might utilize a tubular flow reactor to manage the exothermicity of the bromination step effectively.

An alternative, though less common, route could involve the reaction of 3-bromo-4-methoxyaniline (B105698) with an acetylating agent. However, the availability and cost of the starting 3-bromo-4-methoxyaniline would be a key consideration for industrial applications.

Process Optimization for Yield and Purity

Optimizing the reaction conditions is paramount to maximize the yield and purity of this compound, thereby enhancing the economic feasibility of the process.

Key parameters for optimization include:

Solvent Selection: The choice of solvent can significantly impact reaction rates, yields, and the ease of product isolation. For the acetylation step, a variety of solvents can be used, but for the bromination, chlorinated solvents like dichloromethane are often preferred to minimize side reactions such as hydrolysis.

Reagent Stoichiometry: Precise control of the molar ratios of the reactants is essential. For instance, in the acetylation step, a slight excess of acetic anhydride might be used to ensure complete conversion of the p-anisidine. In the bromination step, a 1:1 molar ratio of N-(4-methoxyphenyl)acetamide to NBS is theoretically required, but slight adjustments may be necessary to optimize the yield and minimize the formation of di-brominated byproducts.

Temperature and Reaction Time: Both acetylation and bromination are sensitive to temperature. The acetylation is typically carried out at or slightly above room temperature, while the bromination may require cooling to control the exothermic reaction and prevent byproduct formation. Reaction times need to be optimized to ensure complete conversion without degrading the product.

Purification Methods: The final purity of the product is critical for its intended use. Recrystallization from a suitable solvent system is a common and effective method for purifying solid organic compounds like this compound. The choice of recrystallization solvent is crucial for obtaining high purity crystals with minimal product loss.

ParameterOptimized ConditionRationale
Bromination Reagent N-Bromosuccinimide (NBS)Provides regioselective bromination with good yields.
Solvent (Bromination) DichloromethaneMinimizes side reactions like hydrolysis.
Temperature (Bromination) 0-5 °CControls the exothermic reaction and reduces byproduct formation.
Purification RecrystallizationEffective method for achieving high purity of the solid product.

Cost-Benefit Analysis in Industrial Production

A thorough cost-benefit analysis is essential to determine the commercial viability of producing this compound. The major cost components include raw materials, energy, labor, waste disposal, and capital investment in equipment.

Cost FactorDescriptionPotential for Cost Reduction
Raw Materials Cost of p-anisidine, acetic anhydride, N-bromosuccinimide, and solvents.Sourcing from competitive suppliers, bulk purchasing, and recycling of solvents.
Energy Electricity for heating, cooling, stirring, and other process equipment.Process optimization to reduce reaction times and use of energy-efficient equipment.
Labor Salaries and benefits for operators, chemists, and quality control personnel.Automation of certain process steps to improve efficiency and reduce manual intervention.
Waste Disposal Cost associated with the treatment and disposal of chemical waste and byproducts.Development of greener synthetic routes that minimize waste generation.
Equipment Capital investment for reactors, purification systems, and analytical instruments.Utilizing multi-purpose reactors and optimizing equipment usage.

Environmental and Safety Considerations in Large-Scale Synthesis

Modern chemical manufacturing places a strong emphasis on environmental protection and operational safety. The large-scale synthesis of this compound must adhere to strict regulatory standards.

Key considerations include:

Solvent Management: The use of large volumes of organic solvents is a major environmental concern. Green chemistry principles encourage the use of more environmentally benign solvents, solvent recycling, and the development of solvent-free or aqueous-based reaction systems. mdpi.com

Waste Management: The synthesis will generate waste streams, including spent solvents, reaction byproducts, and filtration aids. Proper waste management protocols, including waste minimization at the source, recycling, and appropriate disposal methods, are crucial. environmentclearance.nic.in

Process Safety: The exothermic nature of the bromination step requires robust safety measures to prevent thermal runaways. This includes the use of appropriate reactor technology, real-time monitoring of reaction parameters, and emergency shutdown procedures. The handling of corrosive and hazardous materials like bromine (if used directly instead of NBS) and strong acids or bases requires appropriate personal protective equipment (PPE) and engineering controls.

Regulatory Compliance: Chemical manufacturing facilities are subject to a host of environmental regulations. Obtaining the necessary permits and ensuring continuous compliance with air and water quality standards, as well as hazardous waste regulations, is a critical aspect of industrial production. environmentclearance.nic.in The European Union's REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals) regulations, for example, place stringent requirements on the chemical industry to manage the risks from chemicals and provide safety information on the substances. mdpi.com

By carefully considering these factors, a safe, environmentally responsible, and economically viable industrial process for the synthesis of this compound can be established.

Future Research Directions and Open Questions

Exploration of Novel Catalytic Systems for Synthesis

The current synthesis of 2-(3-bromo-4-methoxyphenyl)acetamide and related structures often relies on classical methods that can involve harsh conditions or expensive reagents. Future research is poised to explore more advanced and sustainable catalytic systems.

The development of novel catalytic systems is a rapidly evolving area of chemical research. numberanalytics.com A key focus is on creating more efficient and selective reactions. numberanalytics.com For instance, the use of transition metal catalysts for C-H activation allows for the direct functionalization of C-H bonds, which can simplify synthetic routes and reduce waste. numberanalytics.comnumberanalytics.com Research into new catalytic systems, including those based on earth-abundant metals, is expected to broaden the scope and improve the efficiency of these reactions. numberanalytics.com

One promising avenue is the application of modern cross-coupling technologies. While traditional methods for aryl bromide synthesis exist, Ullmann-type couplings under microwave irradiation have been shown to reduce reaction times, though they require specialized equipment. The development of palladium-catalyzed C-H arylations in greener reaction media like polyethylene (B3416737) glycol (PEG) has also been demonstrated. rsc.org Furthermore, C-H activation has become a powerful tool in modern synthesis, streamlining the construction of complex molecules by avoiding pre-functionalization steps. numberanalytics.com

Another area of interest is the use of non-precious metal catalysts. For example, iron and copper-based catalysts are being investigated for various transformations, including C-H activation and amidation. rsc.orgacs.org These catalysts offer a more cost-effective and environmentally benign alternative to precious metal catalysts like palladium. acs.org Photocatalysis, which uses light to drive chemical reactions, is also an emerging field with the potential to enable new and more efficient synthetic pathways. acs.org

The table below summarizes potential novel catalytic systems that could be investigated for the synthesis of this compound and its precursors.

Catalytic SystemPotential Application in SynthesisAdvantages
Palladium-based Catalysts C-H arylation of 4-methoxyphenylacetamide precursors.High efficiency and selectivity in cross-coupling reactions. researchgate.net
Copper-based Catalysts Ullmann-type couplings and C-H arylations.Lower cost compared to precious metals, effective for N-arylation. rsc.org
Iron-based Catalysts Catalytic bromination and amidation reactions.Earth-abundant, low toxicity, and potential for novel reactivity. acs.org
Photocatalysts Light-induced C-H functionalization or amide bond formation.Mild reaction conditions, unique selectivity. acs.org
Heterogeneous Catalysts Use of solid-supported catalysts (e.g., Pd/C, silica-supported acids) for bromination or acetylation.Ease of separation and catalyst recycling, reducing waste. researchgate.net

Development of Asymmetric Synthesis Methodologies

While this compound itself is an achiral molecule, it is a key building block for chiral drugs like Acalabrutinib. nbinno.comgoogle.com The development of asymmetric synthetic routes is therefore a critical area of research in pharmaceutical manufacturing to ensure the production of single-enantiomer drugs. nih.gov

Future research could focus on developing asymmetric methods to introduce chirality early in the synthetic sequence, potentially bypassing the need for chiral resolution at later stages. This could involve the asymmetric hydrogenation of a suitable precursor to establish the chiral center found in the final drug product. acs.org The use of chiral catalysts, such as those based on rhodium or iridium, is a well-established strategy for asymmetric hydrogenation. acs.org

Organocatalysis, which uses small organic molecules as catalysts, has also emerged as a powerful tool for asymmetric synthesis. rsc.org Chiral phosphoric acids, for instance, have been used to catalyze enantioselective reactions, including amide bond formation. acs.org The development of new chiral amine-amide ligands for use in metal-catalyzed asymmetric reactions is another active area of research. researchgate.net

The table below outlines potential asymmetric strategies that could be explored in the synthesis of chiral molecules derived from this compound.

Asymmetric StrategyDescriptionPotential Application
Catalytic Asymmetric Hydrogenation Use of a chiral metal catalyst (e.g., Rh, Ir, Ru) to reduce a prochiral double bond enantioselectively.Introduction of a chiral center in a precursor to the final drug molecule. acs.org
Chiral Auxiliary-Mediated Synthesis Temporary incorporation of a chiral molecule to direct the stereochemical outcome of a reaction.Diastereoselective alkylation or other transformations of a precursor. acs.org
Organocatalysis Use of a small chiral organic molecule (e.g., a proline derivative or a chiral phosphoric acid) to catalyze an enantioselective reaction.Asymmetric aldol (B89426) or Mannich reactions to construct key chiral fragments. rsc.org
Kinetic Resolution Catalytic differentiation of enantiomers in a racemic mixture, allowing for the isolation of one enantiomer.Resolution of a racemic intermediate in the synthetic pathway. acs.org

Integration with Flow Chemistry and Automated Synthesis Platforms

The pharmaceutical industry is increasingly adopting flow chemistry and automated synthesis to improve the efficiency, safety, and scalability of drug manufacturing. nih.govchemicalindustryjournal.co.ukoxfordglobal.com These technologies are particularly well-suited for the production of active pharmaceutical ingredients (APIs) and their intermediates. nih.govenantia.com

Flow chemistry, where reactions are carried out in a continuously flowing stream rather than in a batch reactor, offers several advantages. chemicalindustryjournal.co.ukenantia.com These include enhanced heat and mass transfer, precise control over reaction parameters, and improved safety when handling hazardous reagents or intermediates. enantia.com The small reactor volumes in flow systems also allow for the use of extreme reaction conditions, such as high temperatures and pressures, that may not be feasible in traditional batch reactors. enantia.com For the synthesis of intermediates like this compound, flow chemistry could enable more efficient and reproducible processes, especially for steps like bromination or amidation.

The potential benefits of integrating these technologies into the synthesis of this compound are summarized below.

TechnologyPotential Benefits for Synthesis
Flow Chemistry Improved control over reaction temperature and time, enhanced safety for potentially hazardous reactions, easier and more reliable scale-up from lab to production. chemicalindustryjournal.co.ukenantia.com
Automated Synthesis Platforms High-throughput screening of reaction conditions, rapid optimization of synthetic steps, and integration with purification and analysis for streamlined workflows. oxfordglobal.comnih.govresearchgate.net
Computational Fluid Dynamics (CFD) Simulation and modeling of flow processes to predict optimal reaction conditions, reducing the need for extensive experimentation. rsc.org

Applications in Emerging Fields of Chemical Research

While the primary application of this compound is as a pharmaceutical intermediate, its structural motifs suggest potential for exploration in other areas of chemical research. nih.gov Acetamide (B32628) derivatives are known to exhibit a wide range of biological activities, including antimicrobial, antifungal, and anticancer properties. nih.govnih.gov

Future research could involve the synthesis of a library of derivatives based on the this compound scaffold to explore their potential as new therapeutic agents. The bromo and methoxy (B1213986) functional groups on the aromatic ring provide handles for further chemical modification, allowing for the creation of a diverse set of molecules.

Furthermore, functionalized aromatic compounds are of interest in materials science. acs.org The specific substitution pattern and electronic properties of this compound could make it or its derivatives interesting candidates for new organic materials, such as organic light-emitting diodes (OLEDs) or organic semiconductors.

Finally, the compound could serve as a valuable tool compound in chemical biology for the development of new chemical probes to study biological processes. Its role as a precursor to a kinase inhibitor suggests that it could be modified to create probes for studying kinase signaling pathways.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-(3-Bromo-4-methoxyphenyl)acetamide, and how can reaction conditions be optimized?

  • Methodology : The compound is typically synthesized via bromination of 4-methoxyphenylacetic acid using bromine in acetic acid . For amide formation, coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with triethylamine in dichloromethane are employed to react arylacetic acids with amines . Optimization involves controlling stoichiometry (e.g., 1:1 molar ratio of acid to amine), temperature (e.g., 273 K for coupling reactions), and purification via slow evaporation crystallization .

Q. What spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • Methodology :

  • NMR : Confirm regioselective bromination and acetamide formation via chemical shifts (e.g., δ ~2.1 ppm for CH3 in acetamide, δ ~3.8 ppm for methoxy group) .
  • X-ray crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve hydrogen-bonding motifs (e.g., R₂²(8) dimers) and dihedral angles between substituents (e.g., ~78° between phenyl and acetic acid planes) . Absorption corrections (SADABS) and riding H-atom models are standard .

Advanced Research Questions

Q. How do electronic effects of substituents influence the molecular geometry of this compound?

  • Analysis : Crystallographic data reveal angle distortions at substituent positions:

  • Electron-withdrawing Br increases C–C–C angles (121.5°), while electron-donating methoxy reduces angles (118.2°) .
  • Dihedral angles (e.g., 66.4° between bromophenyl and fluorophenyl rings in analogs) indicate steric and electronic interactions . Computational studies (DFT) can further correlate substituent effects with bond lengths and angles.

Q. How can researchers resolve contradictions in reported hydrogen-bonding patterns or crystallographic parameters?

  • Troubleshooting :

  • Compare experimental conditions (e.g., temperature, solvent for crystallization). For example, hydrogen-bonded dimers in 2-(3-Bromo-4-methoxyphenyl)acetic acid form under slow evaporation in methylene chloride , while analogs crystallized in polar solvents may show alternate motifs .
  • Validate data using multiple refinement protocols (e.g., SHELXL vs. OLEX2) and cross-check against Cambridge Structural Database entries .

Q. What strategies improve purity and yield during scale-up synthesis for pharmacological studies?

  • Methodology :

  • Recrystallization from mixed solvents (e.g., dichloromethane/hexane) enhances purity (>95%) .
  • Monitor reaction progress via TLC or HPLC (C18 columns, UV detection at 254 nm) .
  • Use flow chemistry for controlled bromination to minimize di-substitution byproducts.

Applications in Drug Discovery

Q. What role does this compound play in natural product synthesis?

  • Case Study : The structurally related 2-(3-Bromo-4-methoxyphenyl)acetic acid is a precursor to Combretastatin A-4, an antimitotic agent. A Perkin condensation/decarboxylation sequence links the arylacetic acid moiety to stilbene frameworks . Modifications (e.g., replacing Br with I) enable radioisotope labeling for pharmacokinetic studies .

Q. How can structure-activity relationship (SAR) studies be designed using this compound?

  • Experimental Design :

  • Synthesize analogs with varying substituents (e.g., Cl, F, NO2 at position 3) and test cytotoxicity via MTT assays (IC50 determination) .
  • Perform molecular docking (AutoDock Vina) to evaluate binding to β-tubulin (PDB: 1SA0) .
  • Corrogate logP (HPLC-measured) with cellular permeability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.